molecular formula C10H16AsN B14604397 Ethylphenyldimethylaminoarsine CAS No. 61130-96-9

Ethylphenyldimethylaminoarsine

Cat. No.: B14604397
CAS No.: 61130-96-9
M. Wt: 225.16 g/mol
InChI Key: PTKPOWIPOACTQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its molecular structure combines aromatic, aliphatic, and tertiary amine components, with arsenic replacing nitrogen in analogous amine-based compounds.

Properties

CAS No.

61130-96-9

Molecular Formula

C10H16AsN

Molecular Weight

225.16 g/mol

IUPAC Name

N-[ethyl(phenyl)arsanyl]-N-methylmethanamine

InChI

InChI=1S/C10H16AsN/c1-4-11(12(2)3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3

InChI Key

PTKPOWIPOACTQE-UHFFFAOYSA-N

Canonical SMILES

CC[As](C1=CC=CC=C1)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylphenyldimethylaminoarsine can be synthesized through the reaction of ethylphenylchloroarsine with dimethylamine. The reaction typically occurs in a liquid phase under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: The industrial production of this compound involves the aminolysis of ethylphenylchloroarsine. This method is efficient and yields high purity products, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethylphenyldimethylaminoarsine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethylphenyldimethylaminoarsine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to interact with biological molecules.

    Industry: Utilized in the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of ethylphenyldimethylaminoarsine involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. This property is exploited in its potential use as an antimicrobial and anticancer agent .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between Ethylphenyldimethylaminoarsine and nitrogen-based analogs:

Compound Central Atom Key Functional Groups Molecular Formula (Inferred) Applications/Hazards
This compound Arsenic Phenyl, Ethyl, Dimethylamino Likely C10H15AsN Limited data; potential use in niche synthesis or catalysis
Fendiline Analogues Nitrogen Aryl, Alkyl, Dimethylamino Varies (e.g., C20H24N2) Pharmaceutical candidates (e.g., calcium channel blockers)
Dimethyl Lauryl Amine Nitrogen Lauryl chain, Dimethylamino C14H31N Polymer additive; irritant (skin/eyes)
[2-(Dimethylamino)ethyl][2-(2-fluorophenyl)ethyl]amine Nitrogen Fluorophenyl, Dimethylaminoethyl C12H19FN2 Research compound; structural flexibility for drug design

Key Observations :

  • Functional Groups: The phenyl and ethyl groups in this compound mirror fendiline’s aromatic and aliphatic substituents, suggesting possible overlap in hydrophobicity and steric effects .

Pharmacological and Industrial Relevance

  • This compound: Limited evidence suggests niche applications, possibly in catalysis or materials science, though arsenic’s toxicity limits biomedical use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.